
7-Amino-2-chloro-3H-phenoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-2-chloro-3H-phenoxazin-3-one: is a chemical compound with the molecular formula C12H7ClN2O2 . It belongs to the phenoxazine family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of an amino group at the 7th position and a chlorine atom at the 2nd position on the phenoxazine ring. Phenoxazines have been widely studied for their applications in various fields, including medicine, material science, and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-chloro-3H-phenoxazin-3-one typically involves the oxidative cyclocondensation of o-aminophenols. The process can be catalyzed by various oxidants such as air/laccase, hydrogen peroxide/horseradish peroxidase, hydrogen peroxide/ebselen, and tert-butyl hydroperoxide/diphenyl diselenide . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of environmentally friendly oxidants like hydrogen peroxide activated by cyclodextrin ketone or dioxygen in the presence of catalysts such as cobalt or copper . These methods are preferred due to their cost-effectiveness and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Amino-2-chloro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phenoxazinone derivatives.
Reduction: Reduction reactions can modify the functional groups on the phenoxazine ring.
Substitution: The chlorine atom at the 2nd position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidants include hydrogen peroxide, tert-butyl hydroperoxide, and air/laccase.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various phenoxazinone derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Amino-2-chloro-3H-phenoxazin-3-one is used as a precursor in the synthesis of various phenoxazine derivatives, which are important in organic synthesis and material science .
Biology: The compound and its derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to inhibit the growth of various pathogens and cancer cells .
Medicine: Phenoxazine derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as cancer, Alzheimer’s, and diabetes .
Industry: In the industrial sector, phenoxazines are used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs). They are also utilized in the development of photoredox catalysts and dye-sensitized solar cells .
Wirkmechanismus
The mechanism of action of 7-Amino-2-chloro-3H-phenoxazin-3-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, it can inhibit enzymes involved in oxidative stress and inflammation, contributing to its therapeutic effects in diseases like Alzheimer’s and diabetes .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3H-phenoxazin-3-one
- 2-Amino-7-chloro-3H-phenoxazin-3-one
- 7-Amino-3-imino-3H-phenothiazine
Comparison: 7-Amino-2-chloro-3H-phenoxazin-3-one is unique due to the presence of both an amino group and a chlorine atom on the phenoxazine ring. This structural feature imparts distinct chemical and biological properties compared to other phenoxazine derivatives. For instance, the chlorine atom can enhance the compound’s reactivity in substitution reactions, while the amino group contributes to its biological activity .
Eigenschaften
CAS-Nummer |
53669-94-6 |
|---|---|
Molekularformel |
C12H7ClN2O2 |
Molekulargewicht |
246.65 g/mol |
IUPAC-Name |
7-amino-2-chlorophenoxazin-3-one |
InChI |
InChI=1S/C12H7ClN2O2/c13-7-4-9-12(5-10(7)16)17-11-3-6(14)1-2-8(11)15-9/h1-5H,14H2 |
InChI-Schlüssel |
DQZOTMRIQIFSCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)OC3=CC(=O)C(=CC3=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


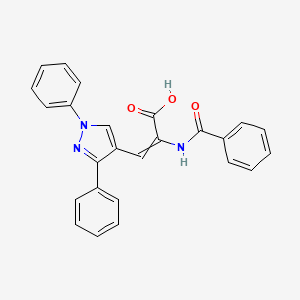
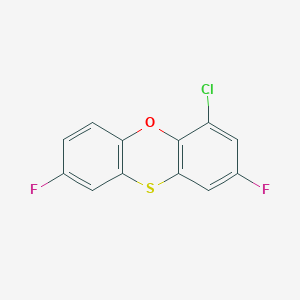
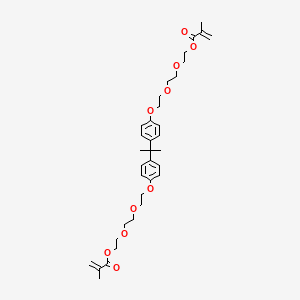
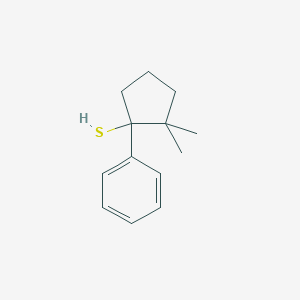
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
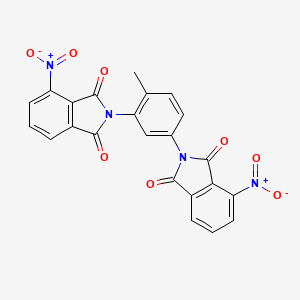
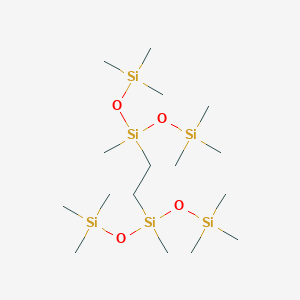
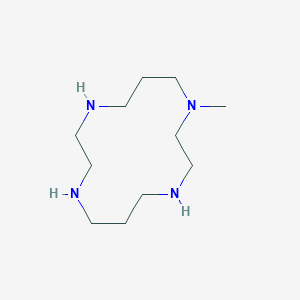

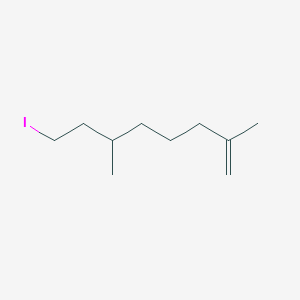
![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)
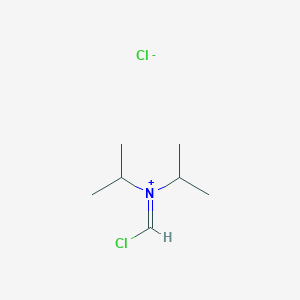

![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)
